molecular formula C12H23NO2 B2401974 Tert-butyl 2-piperidin-3-ylpropanoate CAS No. 2248416-40-0

Tert-butyl 2-piperidin-3-ylpropanoate

Cat. No.: B2401974
CAS No.: 2248416-40-0
M. Wt: 213.321
InChI Key: ISTDGYSWPJSGOI-UHFFFAOYSA-N
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Description

Tert-butyl 2-piperidin-3-ylpropanoate is a tertiary ester derivative featuring a piperidine ring substituted at the 3-position and a tert-butyl ester group. This compound is of interest in pharmaceutical chemistry due to the piperidine moiety, a common structural motif in bioactive molecules, and the tert-butyl ester, which often serves as a protecting group for carboxylic acids. Its molecular formula is approximately C₁₃H₂₃NO₂ (calculated molecular weight: ~241.3 g/mol).

Properties

IUPAC Name

tert-butyl 2-piperidin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(10-6-5-7-13-8-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTDGYSWPJSGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperidin-3-ylpropanoate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation occurring in one pot .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides high yields and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-piperidin-3-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: Formation of corresponding ketones or alcohols

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 2-piperidin-3-ylpropanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of piperidine-based pharmaceuticals .

Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine: The compound is used in the development of new drugs, particularly those targeting the central nervous system. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) tert-Butyl Alcohol (t-BuOH)
  • Structure : Simple tertiary alcohol (C₄H₁₀O).
  • Key Differences : Lacks the piperidine ring and ester functionality.
  • Reactivity: Highly flammable (Flash Point: 11°C) and reactive with oxidizers, acids, and metals, producing hazardous gases like isobutylene . Tert-butyl 2-piperidin-3-ylpropanoate, as an ester, is less volatile and more stable under basic conditions.
b) Boc-Protected Amines (e.g., Boc-piperidine)
  • Structure : Features a tert-butoxycarbonyl (Boc) group attached to an amine.
  • Key Similarities : Both compounds utilize tert-butyl groups for steric protection.
  • Reactivity : Boc groups are cleaved under acidic conditions (e.g., HCl), whereas tert-butyl esters typically require stronger acidic or basic conditions for hydrolysis.
c) Piperidine Derivatives (e.g., 1-Methylpiperidine)
  • Structure : Contains a piperidine ring but lacks the ester group.
  • Key Differences : The absence of the tert-butyl ester reduces steric hindrance and alters solubility. Piperidine derivatives are generally more basic and prone to protonation.

Physical and Chemical Properties

Property This compound tert-Butyl Alcohol Boc-Piperidine (Example)
Molecular Weight ~241.3 g/mol (calc.) 74.1 g/mol ~215.3 g/mol
Boiling Point Not reported (est. >150°C) 82.4°C Decomposes upon heating
Melting Point Not reported 25.7°C ~60–65°C
Water Solubility Low (ester group) Soluble Low
Stability Stable under basic conditions Reacts with acids Acid-labile
Flammability Lower (ester reduces volatility) High (Flash Point: 11°C) Low

Reactivity and Stability

  • Hydrolysis : Tert-butyl esters resist hydrolysis under mild basic conditions but cleave under strong acidic (e.g., trifluoroacetic acid) or basic conditions. In contrast, tert-butyl alcohol reacts violently with strong acids, releasing flammable isobutylene gas .
  • Thermal Stability : The bulky tert-butyl group in the ester enhances thermal stability compared to smaller esters (e.g., methyl or ethyl).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Tert-butyl 2-piperidin-3-ylpropanoate, and how can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves esterification of piperidin-3-ylpropanoic acid with tert-butyl groups via carbodiimide-mediated coupling (e.g., DCC/DMAP). Optimization requires systematic variation of solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C to room temperature), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with yield quantification using 1H^1H-NMR integration against an internal standard .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H^1H-/13C^{13}C-NMR : Assign peaks by comparing chemical shifts to analogous tert-butyl esters (e.g., δ ~1.4 ppm for tert-butyl protons).
  • IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm1^{-1}.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients; monitor molecular ion [M+H]+^+ for purity assessment.
    Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation reactions?

  • Methodological Answer : Design comparative experiments using derivatives with smaller substituents (e.g., methyl or ethyl esters) to isolate steric effects. Monitor reaction kinetics via in situ FTIR or 1H^1H-NMR. Computational modeling (DFT) can predict transition-state geometries and steric energy barriers. For hydrogenation, compare Pd/C vs. Raney Ni catalysts under controlled H2_2 pressures to assess steric hindrance on catalyst accessibility .

Q. What strategies can resolve contradictions in stability data (e.g., pH-dependent hydrolysis rates) reported for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce studies under standardized conditions (e.g., 25°C, 0.1 M phosphate buffers at pH 3–10).
  • Advanced Analytics : Use LC-MS/MS to identify degradation products and quantify hydrolysis pathways.
  • Multivariate Analysis : Apply ANOVA to isolate variables (e.g., buffer composition, ionic strength) contributing to discrepancies. Cross-reference findings with thermodynamic parameters (ΔG^\ddagger) from Arrhenius plots .

Q. How can surface adsorption behavior of this compound on silica or polymer matrices impact its catalytic performance in heterogeneous systems?

  • Methodological Answer : Use quartz crystal microbalance (QCM) or BET surface area analysis to quantify adsorption isotherms. Pair with XPS or ToF-SIMS to study molecular orientation on surfaces. Compare catalytic turnover rates (TOF) in free vs. immobilized states to correlate adsorption with activity loss or stability enhancement .

Key Considerations for Experimental Design

  • Data Reproducibility : Document all variables (e.g., humidity, light exposure) affecting stability studies .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to predict and validate reaction outcomes .

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